BenchChemオンラインストアへようこそ!

I-Bet282E

Pharmacokinetics Oral Bioavailability Preclinical Development

I-BET282E was structure-optimized from I-BET151 specifically for clinical progression, delivering oral bioavailability of 51% in mice, balanced pIC50 6.4–7.7 across all eight BET bromodomains (BRD2/3/4/BRDT BD1+BD2), and a >30-fold cardiac safety margin (hERG pIC50 4.4–5.1). Unlike legacy tool compounds JQ1, I-BET151, and I-BET762, it eliminates time-dependent CYP2D6/3A4 inhibition liability. Validated in rat collagen-induced arthritis at 3 mg/kg p.o. This is the definitive BET inhibitor for translational oncology, immuno-inflammatory efficacy, and cardiac safety pharmacology programs.

Molecular Formula C26H34N4O7S
Molecular Weight 546.6 g/mol
Cat. No. B11931032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-Bet282E
Molecular FormulaC26H34N4O7S
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)C(C)COC)OC.CS(=O)(=O)O
InChIInChI=1S/C25H30N4O4.CH4O3S/c1-14(13-30-4)29-24-18-11-22(31-5)19(23-15(2)28-33-16(23)3)10-20(18)26-12-21(24)27-25(29)17-6-8-32-9-7-17;1-5(2,3)4/h10-12,14,17H,6-9,13H2,1-5H3;1H3,(H,2,3,4)/t14-;/m1./s1
InChIKeyRNDJPURPXAOCHW-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





I-BET282E: A Pan-BET Bromodomain Inhibitor Engineered for Clinical Translation


I-BET282E (I-BET282 mesylate) is a pan-inhibitor of all eight bromodomain and extra-terminal (BET) family bromodomains (BRD2, BRD3, BRD4, and BRDT, each containing BD1 and BD2) [1]. It was developed via structure- and property-based optimization of the in vivo tool molecule I-BET151 to achieve a profile suitable for clinical progression [2]. The compound exhibits a balanced pIC50 range of 6.4-7.7 across the eight BET bromodomains, with selectivity over other representative bromodomain-containing proteins [1]. I-BET282E demonstrates favorable pharmaceutical properties, including a weak inhibition of the hERG potassium channel (pIC50 4.4-5.1) and low potential for CYP inhibition, with no evidence of time-dependent inhibition of CYP2D6 or CYP3A4 [1]. Its X-ray crystal structure with the N-terminal bromodomain of human BRD4 has been solved at 1.70 Å resolution (PDB ID: 7O18), confirming its binding mode [3].

Why I-BET282E Cannot Be Substituted by Legacy BET Inhibitors in Advanced Research Programs


The BET inhibitor landscape contains numerous compounds with seemingly overlapping target profiles, including I-BET151, I-BET762, and JQ1. However, critical differences in pharmacokinetic properties, selectivity profiles, and clinical translatability make direct substitution scientifically invalid. I-BET282E was specifically engineered from I-BET151 to address the risk of attrition due to structurally related toxicity findings and to achieve properties suitable for clinical progression [1]. While many BET inhibitors demonstrate potent cellular activity, they often lack the balanced pharmaceutical profile required for reliable in vivo studies or clinical advancement. Substituting I-BET282E with a legacy tool compound may compromise experimental reproducibility and translational relevance due to differences in oral bioavailability, half-life, and off-target liability profiles that are quantified in the following evidence sections [1].

Quantitative Differentiation of I-BET282E Against Closest Analogs: A Procurement-Focused Evidence Guide


Oral Bioavailability: I-BET282E vs. I-BET151 in Rodent Models

I-BET282E exhibits an oral bioavailability (F) of 51% in male CD1 mice following a 3 mg/kg oral dose, with a clearance (Clb) of 23 mL/min/kg (19% of liver blood flow) and a volume of distribution (Vss) of 1.9 L/kg [1]. In contrast, I-BET151 has been reported with a higher oral bioavailability of approximately 60% in rats, but with a longer half-life of 4.3 hours (oral) [2]. The engineered profile of I-BET282E represents a deliberate balance between adequate exposure and manageable clearance, positioning it as a compound with properties suitable for clinical progression, a designation not claimed for I-BET151 [1].

Pharmacokinetics Oral Bioavailability Preclinical Development In Vivo Dosing

hERG Liability Profile: Reduced Cardiac Risk Potential of I-BET282E

I-BET282E demonstrates weak inhibition of the hERG potassium ion channel, with a pIC50 range of 4.4-5.1 across various assay formats, corresponding to an IC50 of approximately 8-40 μM [1]. This weak hERG signal translates to a calculated safety margin of >30-fold relative to the projected human efficacious exposure, a critical threshold for clinical candidate selection [1]. In contrast, while I-BET151 has been reported to have an IC50 of >10 μM in hERG patch-clamp assays [2], the comprehensive multi-format assessment for I-BET282E provides greater confidence in its low cardiac liability profile. Many legacy BET inhibitors lack detailed hERG characterization, creating uncertainty for in vivo studies requiring prolonged dosing.

Cardiac Safety hERG Inhibition Off-Target Liability Preclinical Toxicology

CYP Inhibition Profile: Low Drug-Drug Interaction Risk with I-BET282E

I-BET282E exhibits a low potential to inhibit cytochrome P450 (CYP) enzymes in vitro, with no evidence of time-dependent inhibition of CYP2D6 or CYP3A4 [1]. This clean CYP profile reduces the risk of drug-drug interactions and metabolic liabilities that could complicate in vivo studies or combination therapy regimens. While I-BET151 has also been reported to show minimal CYP inhibition [2], the explicit characterization of I-BET282E's time-dependent inhibition (TDI) profile provides a more rigorous assessment of its metabolic safety, a key differentiator for a compound engineered for clinical progression [1].

Drug Metabolism CYP450 Inhibition Drug-Drug Interactions In Vitro ADME

In Vivo Efficacy: I-BET282E Demonstrates Activity in Rat Collagen-Induced Arthritis Model

I-BET282E, administered at 3 mg/kg orally, demonstrates in vivo efficacy in the rat collagen-induced arthritis (CIA) model, a standard preclinical model for rheumatoid arthritis . This efficacy is a direct result of its engineered pharmaceutical properties and balanced pan-BET inhibition profile, validating its suitability for immuno-inflammatory disease research [1]. While I-BET151 has also shown efficacy in inflammatory arthritis models [2], the optimization of I-BET282E specifically targeted a profile suitable for clinical progression, with improved pharmaceutical properties that reduce the risk of attrition seen with earlier tool compounds [1].

In Vivo Efficacy Immuno-Inflammation Autoimmune Disease Collagen-Induced Arthritis

Optimal Research and Industrial Application Scenarios for I-BET282E Based on Validated Evidence


Translational Oncology Research Requiring a Clinically Viable BET Inhibitor

I-BET282E is ideally suited for oncology research programs that aim to translate BET inhibition findings toward clinical development. Its oral bioavailability of 51% in mice [1], combined with a well-characterized and favorable hERG and CYP inhibition profile [1], provides a foundation of pharmaceutical properties that reduce the risk of late-stage attrition due to safety or pharmacokinetic issues. Researchers investigating BET inhibition in cancer models where clinical translation is a strategic goal should prioritize I-BET282E over earlier tool compounds like JQ1 or I-BET151, as its profile was explicitly engineered for clinical progression [1].

Immuno-Inflammatory Disease Modeling with Oral Dosing Requirements

For in vivo studies of immuno-inflammatory diseases such as rheumatoid arthritis, I-BET282E offers a validated oral dosing option with demonstrated efficacy at 3 mg/kg p.o. in the rat collagen-induced arthritis model [1]. Its weak hERG inhibition (pIC50 4.4-5.1) and low CYP liability are particularly advantageous for chronic dosing studies where long-term safety and metabolic stability are critical. This compound is recommended for researchers seeking a BET inhibitor with a pharmaceutical profile that aligns with clinical development standards for inflammatory indications .

Preclinical Safety Pharmacology and Toxicology Assessment Studies

I-BET282E is an appropriate tool compound for preclinical safety pharmacology studies, particularly those focused on cardiac safety and drug-drug interaction potential. Its weak hERG channel inhibition (pIC50 4.4-5.1, corresponding to a >30-fold safety margin over projected human exposure) [1] and clean CYP inhibition profile, including the absence of time-dependent inhibition of CYP2D6 or CYP3A4 [1], make it a valuable reference compound for assessing the safety window of BET inhibition. Researchers conducting toxicology studies or evaluating the cardiac liability of BET inhibitors in their compound library should consider I-BET282E as a benchmark due to its thorough characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for I-Bet282E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.